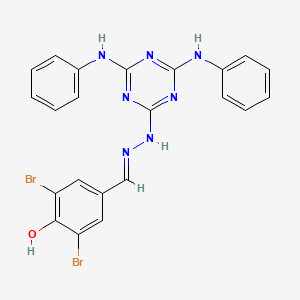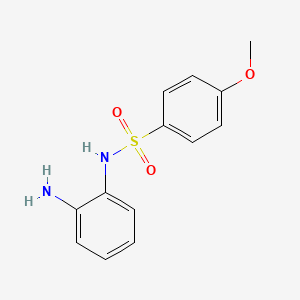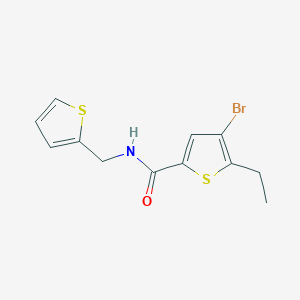
3,5-dibromo-4-hydroxybenzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dibromo-4-hydroxybenzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone, also known as DBHT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBHT is a hydrazone derivative of 3,5-dibromo-4-hydroxybenzaldehyde and 4,6-dianilino-1,3,5-triazine, which are both widely used in organic synthesis.
作用機序
The mechanism of action of 3,5-dibromo-4-hydroxybenzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA replication and protein synthesis. This leads to the induction of cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, it has also been shown to exhibit antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
実験室実験の利点と制限
One of the major advantages of using 3,5-dibromo-4-hydroxybenzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone in lab experiments is its strong fluorescence properties, which make it a useful tool for detecting various analytes. Additionally, its potent anti-cancer activity makes it a promising candidate for the development of new anti-cancer drugs.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
将来の方向性
There are many potential future directions for research on 3,5-dibromo-4-hydroxybenzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone. One area of research is in the development of new anti-cancer drugs based on this compound. This could involve further optimization of its structure and mechanism of action to improve its potency and selectivity against cancer cells.
Another area of research is in the development of new fluorescence sensors based on this compound. This could involve the modification of its structure to improve its sensitivity and selectivity for different analytes.
Overall, this compound is a promising compound with many potential applications in scientific research. Its strong fluorescence properties and anti-cancer activity make it a valuable tool for detecting analytes and developing new anti-cancer drugs. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
合成法
The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 4,6-dianilino-1,3,5-triazine in the presence of a reducing agent such as sodium borohydride. The reaction yields a yellow crystalline product, which is purified by recrystallization.
科学的研究の応用
3,5-dibromo-4-hydroxybenzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of fluorescence sensing. This compound has been shown to exhibit strong fluorescence properties, making it a useful tool for detecting various analytes such as metal ions, amino acids, and proteins.
Another area of research is in the development of new anti-cancer drugs. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This makes it a promising candidate for the development of new anti-cancer drugs.
特性
IUPAC Name |
2,6-dibromo-4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Br2N7O/c23-17-11-14(12-18(24)19(17)32)13-25-31-22-29-20(26-15-7-3-1-4-8-15)28-21(30-22)27-16-9-5-2-6-10-16/h1-13,32H,(H3,26,27,28,29,30,31)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDFQKAUBBJLHU-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=C(C(=C3)Br)O)Br)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=C(C(=C3)Br)O)Br)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Br2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6083175.png)
![1-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6083180.png)
![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6083230.png)


![N-(3-chloro-4-methoxyphenyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6083245.png)
![2-[4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6083246.png)
![2-[(4,5-dibromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6083263.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6083264.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6083265.png)
![5-(3-methoxyphenyl)-3-[2-(2-pyridinyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B6083267.png)
![[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6083272.png)
![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6083280.png)